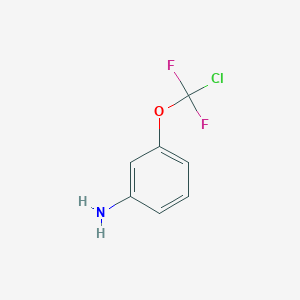

3-(Chlorodifluoromethoxy)aniline

Description

3-(Chlorodifluoromethoxy)aniline (CAS: 39065-91-3) is a halogenated aniline derivative featuring a chlorodifluoromethoxy (-OCHF₂Cl) substituent at the meta position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing substituent, which influences its reactivity and physicochemical properties.

While its para-substituted isomer, 4-(chlorodifluoromethoxy)aniline, is prominently utilized in pharmaceutical synthesis (e.g., as a precursor to asciminib, an FDA-approved tyrosine kinase inhibitor ), the meta-substituted variant lacks widespread industrial application. This discrepancy may stem from steric or electronic factors affecting its suitability in key reactions like nucleophilic aromatic substitution (SNAr) or coupling processes.

Properties

IUPAC Name |

3-[chloro(difluoro)methoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOJWBZQGYLBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539734 | |

| Record name | 3-[Chloro(difluoro)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-91-3 | |

| Record name | 3-[Chloro(difluoro)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(Chlorodifluoromethoxy)aniline typically involves multiple steps:

Starting Material: The process begins with trichloromethoxybenzene.

Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, yielding chlorodifluoromethoxybenzene.

Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.

Reduction: Finally, the nitro group is reduced to an amine group, resulting in the formation of this compound.

Chemical Reactions Analysis

3-(Chlorodifluoromethoxy)aniline can undergo various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include sodium hydrogensulfide in methanol for reduction and various acids for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:

3-(Chlorodifluoromethoxy)aniline serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting cancer. Its unique substituent pattern enhances its biological activity, making it a valuable building block in drug development. For instance, it has been implicated in the synthesis of compounds that inhibit the ABL1 kinase, which is crucial for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Case Study: ABL1 Kinase Inhibition

Recent studies have shown that modifications to the chlorodifluoromethoxy group can improve the binding affinity and selectivity of drugs targeting ABL1 kinase. The introduction of chlorine in place of fluorine has been reported to enhance the activity of certain derivatives in biochemical assays, suggesting potential for developing more effective cancer therapies .

Materials Science

Polymerization:

In materials science, this compound is utilized in polymer chemistry to produce high-performance polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated groups often leads to improved chemical stability and resistance to degradation .

Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Chlorodifluoromethoxy)aniline | Para-substituted with chlorodifluoromethoxy | Primarily used for polymer formation |

| 4-(Chloromethoxy)aniline | Lacks fluorine atoms | Different reactivity due to absence of fluorine |

| 4-(Difluoromethoxy)aniline | Contains two fluorine atoms | Enhanced chemical stability compared to others |

| 4-(Trifluoromethoxy)aniline | Contains three fluorine atoms | Further modification of properties |

This table illustrates how the substitution pattern impacts the reactivity and applications of similar compounds compared to this compound.

Environmental Chemistry

Fluorinated Compounds in Environmental Studies:

The presence of fluorinated compounds like this compound in environmental studies highlights their behavior and fate in ecosystems. Research indicates that such compounds may exhibit different degradation pathways compared to non-fluorinated analogs, which can influence their environmental impact .

Computational Chemistry

Molecular Modeling Studies:

Computational studies have been employed to understand the interactions of this compound with biological targets at the molecular level. These studies help predict how structural modifications can enhance or diminish biological activity, guiding future drug design efforts .

Mechanism of Action

The mechanism by which 3-(Chlorodifluoromethoxy)aniline exerts its effects is primarily through its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated anilines are critical intermediates in medicinal and agrochemical synthesis. Below, 3-(Chlorodifluoromethoxy)aniline is compared to structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Physicochemical Properties

Research Findings and Trends

- Asciminib Synthesis : The para-substituted derivative’s utility underscores the preference for para-directed substituents in drug intermediates, enabling efficient coupling and functionalization .

- Fluorine Substitution : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance metabolic stability and bioavailability, driving their adoption over chlorodifluoromethoxy analogs in newer pharmaceuticals .

- Positional Isomerism : Meta-substituted anilines are less favored in large-scale synthesis due to challenges in regioselectivity and purification, as observed in the discontinued status of this compound .

Biological Activity

3-(Chlorodifluoromethoxy)aniline, with the molecular formula CHClFNO, is a compound of increasing interest in medicinal chemistry and biological research. Its unique structure, featuring a chlorodifluoromethoxy group at the meta position of an aniline ring, influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Benzene Ring : A stable aromatic structure providing hydrophobic characteristics.

- Chlorodifluoromethoxy Group : This substituent enhances lipophilicity and may influence enzyme interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival. For instance, it has been suggested that it could inhibit enzymes associated with cancer cell growth.

- Reactive Oxygen Species (ROS) Production : Chlorinated compounds can induce oxidative stress by generating ROS, leading to cellular damage.

- Binding Affinity : The chlorodifluoromethoxy group may enhance binding affinity to certain biological receptors or enzymes, altering their activity and leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound's ability to inhibit cell proliferation suggests potential anticancer properties. Studies have indicated that it may affect cancer cell lines by disrupting metabolic processes essential for tumor growth .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

- Anticancer Research :

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Chlorodifluoromethoxy)aniline | Para-substituted with chlorodifluoromethoxy | Primarily used for polymer formation |

| 4-(Chloromethoxy)aniline | Lacks fluorine atoms | Different reactivity due to absence of fluorine |

| 4-(Difluoromethoxy)aniline | Contains two fluorine atoms | Enhanced chemical stability compared to others |

| 4-(Trifluoromethoxy)aniline | Contains three fluorine atoms | Further modification of properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chlorodifluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis approach is recommended. For example, halogenation of aniline derivatives followed by nucleophilic substitution with chlorodifluoromethoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Evidence from related compounds suggests that solvent choice (polar aprotic solvents like DMF) and catalyst selection (e.g., Pd catalysts for coupling reactions) significantly affect yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- NMR : Expect distinct signals for aromatic protons (δ 6.5–7.5 ppm), NH₂ (δ ~4.5 ppm, broad), and CF₂Cl groups (¹⁹F NMR: δ -40 to -60 ppm) .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), C-Cl (550–850 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .

- MS : Molecular ion peak at m/z ~195 (C₇H₆ClF₂NO) with fragmentation patterns indicating loss of Cl or CF₂O groups .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers.

- Disposal : Follow hazardous waste guidelines (e.g., incineration with alkali scrubbers for halogenated compounds) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- DFT Applications : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate HOMO-LUMO gaps to assess charge transfer potential (~4–5 eV for similar halogenated anilines) . Vibrational frequencies from IR can validate computational models .

- Reactivity Insights : The electron-withdrawing CF₂Cl group reduces electron density on the aromatic ring, directing electrophilic substitution to para positions .

Q. How does structural modification of this compound influence its bioactivity in enzyme inhibition studies?

- Case Study : Analogous compounds (e.g., trifluoromethyl anilines) show inhibition of cytochrome P450 enzymes via π-π stacking and halogen bonding .

- Experimental Design :

- Enzyme Assays : Use fluorescence-based assays (e.g., CYP3A4) with varying substrate concentrations.

- SAR Analysis : Compare IC₅₀ values of derivatives with substituents at different positions (meta vs. para) .

Q. What advanced analytical strategies resolve contradictions in reported solubility and stability data for halogenated anilines?

- Contradiction Analysis : Discrepancies may arise from solvent polarity or measurement techniques (e.g., HPLC vs. gravimetry).

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.